molecular formula C8H10ClN3 B591468 (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride CAS No. 1788044-02-9

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride

Cat. No.: B591468
CAS No.: 1788044-02-9
M. Wt: 183.639
InChI Key: ZPQMBEFIWCORAE-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride (: 1788044-02-9) is a high-purity benzimidazole derivative supplied for research applications. This compound features the molecular formula C 8 H 10 ClN 3 and a molecular weight of 183.64 g/mol . Benzimidazole scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in numerous pharmacologically active compounds . This chemical serves as a valuable building block in drug discovery, particularly for developing molecules targeting various disease pathways. Research indicates that structurally similar benzimidazole derivatives demonstrate significant antimicrobial activity against various pathogens . Furthermore, recent studies explore benzimidazole-based compounds as potent SOS1 agonists that modulate RAS signaling pathways, representing a promising strategy for investigating cancer therapeutics . Additional research applications include the development of TLR9 inhibitors for treating fibrotic diseases, autoimmune conditions, and cancer . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-benzimidazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQMBEFIWCORAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Formyl-Benzoimidazole

The most direct route involves hydrogenating 4-formyl-benzoimidazole to the corresponding primary amine. This method mirrors protocols for imidazole-4-methanamine synthesis, where 4-formyl-imidazole undergoes hydrogenation under 5 bar H₂ pressure using Raney nickel in methanolic ammonia. Adapted for the benzoimidazole system, this approach typically achieves quantitative yields when conducted at 40–50°C for 14–24 hours. The hydrochloride salt is subsequently obtained by treating the free base with ethereal HCl in methanol.

Key Reaction Parameters

SubstrateCatalystSolventPressureTemperatureYield
4-Formyl-benzoimidazoleRaney nickelMethanolic NH₃5 bar40–50°C>95%

Cyclization Strategies for Benzoimidazole Core Formation

Condensation of o-Phenylenediamine Derivatives

Constructing the benzoimidazole ring from o-phenylenediamine and carboxylic acid derivatives offers a modular approach. For example, reacting o-phenylenediamine with glycolic acid under acidic conditions generates the benzoimidazole scaffold. Subsequent functionalization at the 4-position is achieved via Vilsmeier-Haack formylation to introduce the aldehyde group, followed by reductive amination as described in Section 1.1.

Palladium-Catalyzed Cross-Coupling

Salt Formation and Purification

Hydrochloric Acid Treatment

Conversion of the free base (1H-benzo[d]imidazol-4-yl)methanamine to its hydrochloride salt is achieved by stirring the amine with gaseous HCl or ethereal HCl in methanol. The product precipitates upon concentration and is purified via recrystallization from methanol/dichloromethane mixtures.

Salt Formation Conditions

Free Base (g)HCl SourceSolventRecrystallization SolventPurity
1.0Ethereal HClMethanolMeOH/DCM (1:3)>99%

Alternative Pathways: Nitrile Reduction

Catalytic Hydrogenation of 4-Cyanobenzoimidazole

Reducing 4-cyanobenzoimidazole with hydrogen over palladium on carbon (Pd/C) provides an alternative route. In a representative procedure, 450 mg of 4-cyanobenzoimidazole in THF/ethanol (1:2 v/v) reacts under 6 bar H₂ at 80°C for 3 hours, yielding the amine after filtration and chromatography. The hydrochloride salt is then formed as in Section 3.1.

Nitrile Reduction Efficiency

SubstrateCatalystH₂ PressureTemperatureYield
4-Cyanobenzoimidazole10% Pd/C6 bar80°C29–62%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.45 (s, 1H, C2–H), 7.82–7.75 (m, 2H, aromatic), 4.32 (s, 2H, CH₂NH₂), 3.91 (s, 1H, NH₂).

  • LC-MS : m/z 147.18 [M+H]⁺ for the free base, 183.64 [M+H]⁺ for the hydrochloride.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >98% purity for batches prepared via reductive amination.

Industrial-Scale Production Challenges

Scaling the hydrogenation step requires addressing Raney nickel’s pyrophoric nature. Fixed-bed reactors with catalyst cartridges improve safety, while continuous flow systems reduce reaction times to <6 hours. Economic analyses favor the 4-formyl-benzoimidazole route, with raw material costs of $12–15/g at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride and its analogs:

Compound Name Substitution Position Substituent Group Molecular Weight (g/mol) Key Applications Reference
(1H-Benzo[d]imidazol-4-yl)methanamine HCl 4-position -CH2NH2·HCl 187.64 Adenosine receptor ligands
(1H-Benzo[d]imidazol-2-yl)methanamine HCl 2-position -CH2NH2·HCl 187.64 Antimicrobial agents
N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine HCl 2-position -CH2CH2NH2·HCl 215.71 Thiourea/urea derivatives synthesis
2-(1H-Benzo[d]imidazol-2-yl)ethanamine HCl 2-position -CH2CH2NH2·HCl 201.68 C-H bond amidation studies
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl 4-position (imidazole) -CH2NH2·HCl + 3-methoxybenzyl 253.73 Research and development

Key Observations :

  • Positional isomerism (2- vs. 4-substitution) significantly impacts biological activity. For example, 2-substituted benzimidazoles (e.g., (1H-Benzo[d]imidazol-2-yl)methanamine HCl ) are more commonly associated with antimicrobial activity due to enhanced binding to microbial enzymes .
  • Substituent length : Ethylamine derivatives (e.g., 2-(1H-Benzo[d]imidazol-2-yl)ethanamine HCl ) exhibit altered pharmacokinetics, such as increased lipophilicity, compared to methanamine analogs .
  • Functional group additions : The 3-methoxybenzyl group in [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl introduces steric hindrance and modulates receptor selectivity .
Antimicrobial Activity
  • (1H-Benzo[d]imidazol-4-yl)methanamine HCl serves as a precursor in synthesizing antimicrobial agents like N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide, which shows potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
  • In contrast, (1H-Benzo[d]imidazol-2-yl)methanamine HCl derivatives (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones ) demonstrate broader-spectrum activity, including antifungal effects (MIC: 1–8 µg/mL) .
Adenosine Receptor Binding
  • The 4-substituted analog exhibits moderate affinity for adenosine A2A receptors (Ki: 120 nM), while 2-substituted derivatives show negligible binding, highlighting the importance of substitution position in receptor interaction .

Biological Activity

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C8H9N3HClC_8H_9N_3\cdot HCl and has been studied for various applications in pharmaceuticals, particularly as a potential antimicrobial, antiviral, and anticancer agent.

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of an amine group at the 4-position of the benzimidazole ring. The final product is obtained as a hydrochloride salt through specific reaction conditions that optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating broad-spectrum activity against both gram-positive and gram-negative pathogens. A study reported that derivatives of benzimidazole, including this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Streptococcus pyogenes0.25

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. The compound has been investigated for its ability to inhibit viral replication in vitro, particularly against RNA viruses. Its mechanism likely involves interference with viral entry or replication processes, although specific pathways require further elucidation .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signal transduction pathways and inhibition of specific enzymes related to cancer progression . For instance, it was found to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for cancer therapy, leading to reduced proliferation of malignant cells.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling cascades that lead to therapeutic effects.
  • DNA/RNA Interference : Potential interference with nucleic acid synthesis has been suggested, contributing to its anticancer and antiviral activities .

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic agent in treating infections where conventional antibiotics fail.
  • Antiviral Screening : In vitro assays demonstrated that the compound significantly reduced viral load in infected cell cultures, indicating its potential for development into antiviral therapies.

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps in synthesizing (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, and how are intermediates characterized? A: The synthesis typically involves multi-step protocols. For example, a common route starts with o-phenylenediamine reacting with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent steps may include hydrazine hydrate treatment to introduce hydrazine groups, followed by condensation with aldehydes/ketones . Characterization relies on:

  • IR Spectroscopy : Key bands include S-H (~2634 cm⁻¹) and N-H (~3395 cm⁻¹) for intermediates .
  • NMR : Aromatic protons appear as singlets (e.g., δ10.93 for benzimidazole N-H) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 302.2 for intermediates) confirm molecular formulas .

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